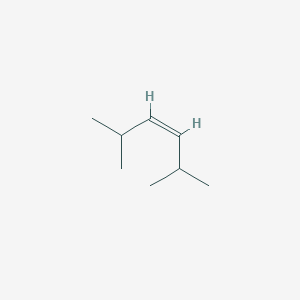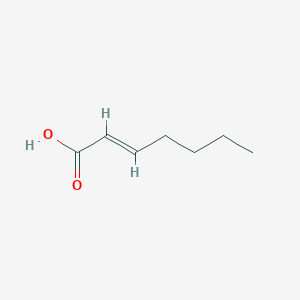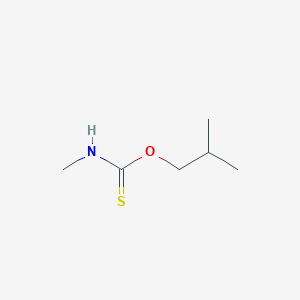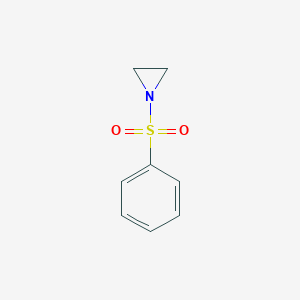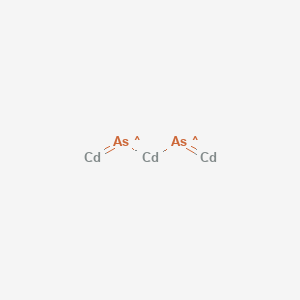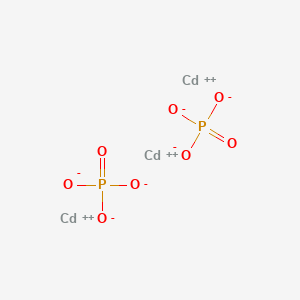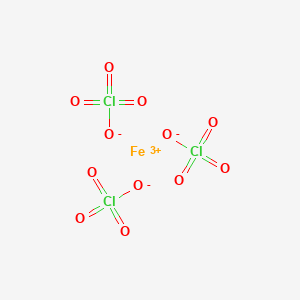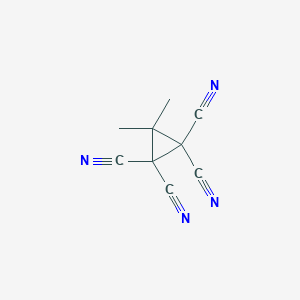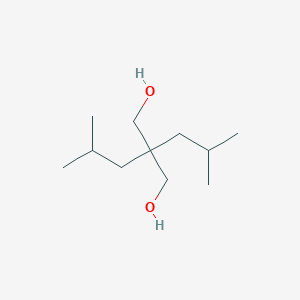
2,2-Diisobutyl-1,3-Propandiol
Übersicht
Beschreibung
2,2-Diisobutyl-1,3-propanediol (DIPD) is a synthetic chemical compound that has been used in a variety of applications, including the synthesis of polymers, emulsifiers, solvents, and lubricants. It is also used as a surfactant in the manufacture of personal care and household products. In addition, DIPD has been used in laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Anti-Brustkrebs-Behandlungen
Die Verbindung 2,2-Diisobutyl-1,3-Propandiol hat sich als sehr nützlich für die Entwicklung von Anti-Brustkrebs-Behandlungen erwiesen . Die FT-IR-, 13C- und 1H-NMR-Spektren des Moleküls wurden theoretisch aufgezeichnet und mit experimentellen Ergebnissen verglichen . Molekular docking wurde verwendet, um die Wechselwirkungen zwischen dem Molekül und dem 6I65-Rezeptor aus der Familie der östrogen-verwandten Rezeptoren zu untersuchen . Die Analyse der Molekulardynamik-Simulation zeigte, dass das Molekül ein potenzieller Inhibitor für die Behandlung von Brustkrebs sein kann .
Herstellung von Polymermaterialien
This compound ist ein wichtiger chemischer Zwischenstoff, der als bifunktionelle organische Verbindung für die Herstellung von Polymermaterialien weit verbreitet ist . Dazu gehören Polyether, Polyurethane und Polyester .
Monomer für Polykondensationen
Diese Verbindung wird auch als Monomer für Polykondensationen verwendet . Dieser Prozess beinhaltet die Reaktion von zwei oder mehr Molekülen unter Bildung eines größeren Moleküls sowie die Eliminierung eines kleinen Moleküls wie Wasser oder Methanol.
Herstellung von Polypropylenterephthalatfasern
1,3-Propandiole, zu denen auch this compound gehört, werden als Monomere von Polypropylenterephthalatfasern verwendet . Diese Fasern werden in einer Vielzahl von Anwendungen eingesetzt, darunter Kleidung, Polsterungen und industrielle Anwendungen.
Biologische Fermentation
Die Produktion von 1,3-Propandiol, zu dem auch this compound gehört, erfolgte hauptsächlich durch biologische Fermentation . Dieser Prozess hat jedoch viele negative Folgen, wie z. B. hohe Kosten, komplexe Verfahren und unerwünschte Nebenprodukte<a aria-label="1: Die Produktion von 1,3-Propandiol, zu dem auch this compound gehört, erfolgte hauptsächlich durch biologische Fermentation1" data-citationid="f3251a43-7540-496e-bbc4-b29020cb2c5e-30" h="ID=SERP,5015.1" href="https
Wirkmechanismus
Mode of Action
It’s known that it’s often used in organic synthesis as a solvent, thickener, and viscosity regulator .
Biochemical Pathways
It’s widely used in the preparation of polyurethanes, coatings, adhesives, and inks , suggesting it may interact with biochemical pathways related to these processes.
Eigenschaften
IUPAC Name |
2,2-bis(2-methylpropyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398392 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10547-96-3 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


